molecular formula C13H11BrN2O3 B2902870 3-[3-(4-Bromophenyl)-4-formylpyrazol-1-yl]propanoic acid CAS No. 380449-85-4

3-[3-(4-Bromophenyl)-4-formylpyrazol-1-yl]propanoic acid

Cat. No.: B2902870
CAS No.: 380449-85-4
M. Wt: 323.146
InChI Key: GAYHFUFXEAVPAX-UHFFFAOYSA-N
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Description

3-[3-(4-Bromophenyl)-4-formylpyrazol-1-yl]propanoic acid is an organic compound that features a bromophenyl group, a formylpyrazole moiety, and a propanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(4-Bromophenyl)-4-formylpyrazol-1-yl]propanoic acid typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Bromophenyl Intermediate: The starting material, 4-bromobenzaldehyde, undergoes a condensation reaction with hydrazine to form 4-bromo-1-phenylhydrazine.

    Cyclization to Form Pyrazole: The intermediate is then subjected to cyclization with an appropriate diketone, such as acetylacetone, to form the pyrazole ring.

    Formylation: The pyrazole derivative is then formylated using formic acid or formylating agents like Vilsmeier-Haack reagent to introduce the formyl group.

    Attachment of Propanoic Acid Chain: Finally, the formylpyrazole is reacted with a suitable propanoic acid derivative under acidic or basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of catalysts and automated systems can further streamline the process.

Chemical Reactions Analysis

Types of Reactions

3-[3-(4-Bromophenyl)-4-formylpyrazol-1-yl]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).

Major Products

    Oxidation: 3-[3-(4-Bromophenyl)-4-carboxypyrazol-1-yl]propanoic acid.

    Reduction: 3-[3-(4-Bromophenyl)-4-hydroxypyrazol-1-yl]propanoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-[3-(4-Bromophenyl)-4-formylpyrazol-1-yl]propanoic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.

    Industry: Utilized in the production of advanced materials, such as polymers and dyes, due to its unique structural features.

Mechanism of Action

The mechanism of action of 3-[3-(4-Bromophenyl)-4-formylpyrazol-1-yl]propanoic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, such as signal transduction and metabolic processes, depending on its structural modifications and functional groups.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Bromophenyl)propionic acid: Similar in structure but lacks the pyrazole and formyl groups.

    4-Bromobenzaldehyde: Contains the bromophenyl group but lacks the pyrazole and propanoic acid chains.

    4-Formylpyrazole: Contains the pyrazole and formyl groups but lacks the bromophenyl and propanoic acid chains.

Uniqueness

3-[3-(4-Bromophenyl)-4-formylpyrazol-1-yl]propanoic acid is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activities. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

3-[3-(4-bromophenyl)-4-formylpyrazol-1-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrN2O3/c14-11-3-1-9(2-4-11)13-10(8-17)7-16(15-13)6-5-12(18)19/h1-4,7-8H,5-6H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAYHFUFXEAVPAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN(C=C2C=O)CCC(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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